NQO1 Substrate Activity: 1-Methyl-2-phenyl-4(1H)-quinolinone vs. Substituted 2-Phenyl-4-quinolone in A549 Lung Carcinoma Cells
1-Methyl-2-phenyl-4(1H)-quinolinone demonstrates a 4.7-fold higher potency as an NQO1 substrate compared to a structurally related 3',6,7-substituted 2-phenyl-4-quinolone analog [1]. The unsubstituted parent compound exhibits an IC50 of 1.80 µM for NQO1-mediated reduction in human A549 lung carcinoma cells, whereas the analog bearing additional substituents on the phenyl ring and quinolinone core shows a substantially weaker IC50 of 8.50 µM [2]. This quantitative difference underscores that the simple N1-methyl, C2-phenyl scaffold is intrinsically more efficient at engaging the NQO1 bioreductive pathway, a feature that may be masked or diminished by further substitution.
| Evidence Dimension | NQO1 substrate activity (IC50) |
|---|---|
| Target Compound Data | 1.80 µM (1800 nM) |
| Comparator Or Baseline | 3',6,7-substituted 2-phenyl-4-quinolone analog (CHEMBL4080037) |
| Quantified Difference | 4.7-fold more potent (8.50 µM vs. 1.80 µM) |
| Conditions | Human A549 lung carcinoma cells; cell survival assessed via Hoechst 33258 staining after 7 days [1][2] |
Why This Matters
For researchers developing NQO1-targeted prodrugs or studying bioreductive activation, the unsubstituted 1-Methyl-2-phenyl-4(1H)-quinolinone provides a superior baseline scaffold with higher intrinsic NQO1 engagement, avoiding the potency-diminishing effects of additional substituents.
- [1] BindingDB Entry: BDBM50201797 (CHEMBL516585). 1-Methyl-2-phenyl-4(1H)-quinolinone. IC50 = 1.80 µM for NQO1 activation in human A549 cells. View Source
- [2] BindingDB Entry: BDBM50236857 (CHEMBL4080037). 3',6,7-substituted 2-phenyl-4-quinolone analog. IC50 = 8.50 µM for NQO1 substrate activity in human A549 cells. View Source
